N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide
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Overview
Description
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is a complex organic compound with the molecular formula C23H34N2O4S2. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is unique due to its specific structural features, such as the ethyloctyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
712302-55-1 |
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Molecular Formula |
C23H34N2O4S2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide |
InChI |
InChI=1S/C23H34N2O4S2/c1-3-5-17-23(4-2,20-25-31(28,29)22-15-10-7-11-16-22)18-12-19-24-30(26,27)21-13-8-6-9-14-21/h6-11,13-16,24-25H,3-5,12,17-20H2,1-2H3 |
InChI Key |
DVBVFQBDFCIYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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